2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol
Description
2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol is a brominated phenolic compound with a methoxy group at position 6 and a propylamino-methyl substituent at position 2. Its molecular formula is C₁₁H₁₅BrNO₂, with a molar mass of 289.15 g/mol. The compound is structurally characterized by a phenol core modified with electron-withdrawing (bromine) and electron-donating (methoxy) groups, as well as a tertiary amine side chain (propylamino).
Properties
IUPAC Name |
2-bromo-6-methoxy-4-(propylaminomethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c1-3-4-13-7-8-5-9(12)11(14)10(6-8)15-2/h5-6,13-14H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKITCBQMWOBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C(=C1)Br)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol typically involves the bromination of 6-methoxy-4-[(propylamino)methyl]phenol. The reaction conditions often include the use of bromine or a bromine source in an organic solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing automated systems to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol is being explored for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and antifungal activities, which are crucial in developing new antibiotics and antifungal agents.
- Cholinergic Activity : The compound may serve as an intermediate in synthesizing cholinergic drugs that target gastrointestinal diseases. This application is particularly relevant in the context of developing treatments for conditions like irritable bowel syndrome (IBS) .
Organic Synthesis
The compound is utilized as a reagent in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
Biological Research
In biological studies, this compound is investigated for its interactions with biological targets. The structural characteristics suggest potential efficacy against specific pathogens, although detailed mechanisms are still under investigation .
Case Study 1: Antimicrobial Activity
A study focusing on structurally similar compounds demonstrated significant antimicrobial effects against various bacterial strains. While specific data on this compound is limited, its structural analogs have shown promise in inhibiting bacterial growth, suggesting that further research could validate similar properties for this compound .
Case Study 2: Synthesis of Cholinergic Drugs
Research has indicated that compounds like this compound can be intermediates in synthesizing cholinergic drugs. A recent synthesis pathway highlighted the successful incorporation of this compound into drug formulations aimed at treating gastrointestinal disorders .
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-bromo-6-methoxy-4-[(propylamino)methyl]phenol, highlighting differences in substituents, physicochemical properties, and applications:
Structural and Functional Analysis
Propenylamino () introduces unsaturation, enabling conjugation or polymerization. Heterocyclic Modifications: Pyrazole-substituted derivatives () enhance binding affinity to biological targets due to nitrogen-rich pharmacophores.
Physicochemical Properties: Solubility: Hydrochloride salts (e.g., ) improve aqueous solubility, critical for drug formulation. Acidity: The parent compound’s phenol group (pKa ~10) is deprotonated at physiological pH, while electron-withdrawing substituents (e.g., Cl in ) lower pKa, enhancing acidity. Thermal Stability: Propenylamino derivatives () exhibit lower predicted boiling points (334°C) compared to bulkier analogs, suggesting volatility in synthetic processes.
Synthetic Routes: Most analogs are synthesized via condensation reactions between substituted salicylaldehydes and amines (e.g., ). For example, the parent compound may be prepared by reacting 3-bromo-5-methoxysalicylaldehyde with propylamine under reflux in methanol.
Applications :
- Biochemical Research : Compounds like and are explored as nitric oxide synthase inhibitors or kinase modulators, inferred from structural similarity to NPLA ().
- Material Science : Schiff base derivatives () are utilized in coordination chemistry for metal-organic frameworks (MOFs).
Research Findings and Data
- Crystallography: The compound in crystallizes in a monoclinic system (space group P2₁/c), with a mean σ(C–C) bond length of 0.005 Å, indicating high structural precision .
- Computational Studies : Density functional theory (DFT) methods () can predict electronic properties, such as HOMO-LUMO gaps, to rationalize reactivity differences among analogs.
Biological Activity
2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including bromination, methoxylation, and amination processes. The detailed synthetic pathway often includes the preparation of intermediates that facilitate the introduction of the propylamino group, which is crucial for its biological activity.
Anticancer Properties
Research has demonstrated that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have indicated that this compound may inhibit cell growth through mechanisms involving apoptosis and inhibition of specific cellular pathways.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| PANC-1 | 24 ± 3 |
| Mia PaCa-2 | 58 ± 8 |
| BxPC-3 | 43 ± 10 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The data suggests that this compound retains high potency against pancreatic cancer cell lines, aligning with findings from other indolequinone derivatives .
The proposed mechanism for the anticancer activity of this compound involves the generation of reactive species that lead to oxidative stress within cancer cells. Specifically, it may act as a thioredoxin reductase inhibitor, leading to apoptosis through the activation of MAPK signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the efficacy of this compound. Modifications at various positions on the phenolic ring can significantly influence its biological activity.
Table 2: SAR Analysis
| Substituent Position | Change | Effect on Activity |
|---|---|---|
| 2 | Bromine | Increased potency |
| 4 | Propylamino | Essential for activity |
| 6 | Methoxy | Modulates bioavailability |
This table summarizes how different substitutions can enhance or diminish biological activity, providing a roadmap for future drug design efforts.
Case Studies
- Pancreatic Cancer Study : A study evaluated the effects of various derivatives of this compound on human pancreatic cancer cell lines, revealing that modifications at the methoxy and amino positions significantly altered their cytotoxic profiles. The results indicated a promising therapeutic potential for these derivatives in treating resistant pancreatic tumors .
- General Anticancer Activity : Another investigation assessed a series of phenolic compounds similar to this compound against a broader range of cancer types. The findings highlighted its selective toxicity towards certain cancer cells while sparing normal cells, suggesting a favorable safety profile .
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol with high purity?
- Methodological Answer : The synthesis typically involves bromination of a methoxy-substituted phenol precursor, followed by reductive amination to introduce the propylamino-methyl group. For example:
Bromination : Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperature (0–5°C) to achieve regioselective bromination at the ortho position relative to the methoxy group.
Mannich Reaction : React the brominated intermediate with propylamine and formaldehyde in ethanol to install the [(propylamino)methyl] moiety.
Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >95% purity. Monitor reaction progress using TLC and confirm final structure via / NMR .
Q. How can the compound’s structure be characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- NMR : NMR (400 MHz, CDCl) to identify methoxy ( 3.8–3.9 ppm), bromine-induced deshielding ( 7.2–7.5 ppm), and propylamino protons ( 2.5–3.0 ppm).
- IR : Confirm phenolic O–H stretch (3200 cm) and C–Br vibration (600 cm).
- Crystallography :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution : SHELXS-97 for phase determination and SHELXL-2018 for refinement (R-factor < 5%). Visualize using ORTEP-3 to resolve atomic positions and hydrogen bonding .
Advanced Research Questions
Q. How to design experiments to study its reactivity in palladium-catalyzed cross-coupling reactions?
- Methodological Answer :
- Reaction Setup : Use Suzuki-Miyaura coupling with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh) (5 mol%) and KCO in THF/HO (3:1) at 80°C.
- Mechanistic Insight : Employ DFT calculations (B3LYP/6-311+G(d,p)) to analyze the transition state of C–Br bond activation. Compare computed activation energies with experimental yields to validate catalytic efficiency .
Q. How to resolve contradictions in thermodynamic solubility data reported across studies?
- Methodological Answer :
- Modeling : Apply the Scatchard-Hildebrand thermodynamic model to predict partition coefficients (log P) between organic solvents (e.g., octanol/water).
- Validation : Compare simulated solubility trends (e.g., temperature dependence) with experimental HPLC-measured data. Discrepancies may arise from crystallinity differences; address via controlled recrystallization protocols .
Q. How to model the compound’s electronic properties using DFT and validate against experimental data?
- Methodological Answer :
- Computational Setup : Optimize geometry at the B3LYP/def2-TZVP level. Calculate HOMO-LUMO gaps and electrostatic potential maps.
- Validation : Overlay DFT-derived bond lengths/angles with X-ray crystallographic data (e.g., C–Br bond: 1.89 Å experimental vs. 1.91 Å computed). Use Hirshfeld surface analysis to assess intermolecular interactions .
Safety and Best Practices
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles due to bromine’s toxicity and phenolic irritancy.
- Waste Disposal : Quench excess bromine with NaSO before aqueous disposal. Store in amber glass under inert gas (N) to prevent degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
